molecular formula C15H12N2O2S B5859218 Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

Cat. No.: B5859218
M. Wt: 284.3 g/mol
InChI Key: WKIIJLFMMBTESG-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a chemical hybrid scaffold of significant interest in modern medicinal chemistry, incorporating both a benzothiazole and a pyridine nucleus. These heterocyclic frameworks are recognized for their versatile biological activities and presence in numerous pharmacologically active molecules . The benzothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological actions, including anti-cancer, anti-inflammatory, and anti-viral activities . Several approved and investigational drugs, such as the neuroprotective agent Riluzole and the PET imaging agent Flutemetamol, are based on the benzothiazole motif, underscoring its therapeutic relevance . Furthermore, benzothiazole derivatives have been developed as potent inhibitors of key enzymatic targets, such as c-Jun NH2-terminal protein kinase (JNK) for neuroprotection and L-type calcium channels for cardiovascular applications . The integration of the pyridine ring further enhances the potential of this compound, as pyridine-based pharmacophores are known to exhibit notable enzyme inhibition properties and are explored for the development of treatments for metabolic disorders like diabetes and inflammatory diseases . This molecular architecture makes this compound a valuable intermediate for researchers aiming to design and synthesize novel therapeutic agents targeting critical signaling pathways and disease mechanisms. The specific applications and mechanism of action for this exact compound are a subject of ongoing scientific investigation, and it is presented to the research community as a building block for innovation in drug discovery.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIIJLFMMBTESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. One common method includes the use of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Saponification : Treatment with NaOH in ethanol/water (1:1) at 80°C for 4 hours converts the ester to 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid, isolated in 85% yield .

  • Acid-Catalyzed Hydrolysis : HCl (6M) in refluxing ethanol produces the carboxylic acid with 78% efficiency.

Applications : The carboxylic acid derivative serves as a precursor for amide coupling or metal-organic framework synthesis .

Nucleophilic Aromatic Substitution

The benzothiazole ring participates in nucleophilic substitutions at the 2-position due to its electron-withdrawing nature:

  • Amination : Reacting with hydrazine hydrate in ethanol at 25°C for 24 hours yields 2-hydrazinyl-3-(pyridin-3-yl)benzothiazole (92% yield) .

  • Thiol Exchange : Treatment with sodium sulfide (Na₂S) in DMF at 120°C replaces the benzothiazole sulfur, forming pyrido[2,3-d]thiazole derivatives .

Conditions and Outcomes :

Reaction TypeReagentConditionsProductYield
AminationNH₂NH₂·H₂OEtOH, 25°C, 24hHydrazide92%
ThiolysisNa₂SDMF, 120°C, 6hThiazole derivative68%

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : Using Pd(PPh₃)₄ (5 mol%) and arylboronic acids in dioxane/H₂O (3:1) at 100°C introduces aryl groups at the pyridine 4-position (70–85% yields) .

  • Heck Coupling : With acrylates and Pd(OAc)₂, C–H functionalization occurs at the benzothiazole 6-position .

Example :

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate+PhB(OH)2Pd, BaseEthyl 2-(6-phenyl-1,3-benzothiazol-2-yl)pyridine-3-carboxylate\text{Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd, Base}} \text{Ethyl 2-(6-phenyl-1,3-benzothiazol-2-yl)pyridine-3-carboxylate}

Yield : 82% .

Cyclization and Heterocycle Formation

The compound acts as a scaffold for synthesizing fused heterocycles:

  • Pyrimidine Formation : Reaction with amidines (e.g., guanidine) in acetic acid at 120°C generates pyrido[2,3-d]benzothiazolo[3,2-a]pyrimidin-4-one (Scheme 1) .

  • Triazole Synthesis : Click chemistry with azides under Cu(I) catalysis produces 1,2,3-triazole-linked hybrids .

Key Data :

Cyclization PartnerProductConditionsYield
GuanidinePyrimidine derivativeAcOH, 120°C, 8h75%
Sodium azideTriazole hybridCuSO₄, rt, 12h88%

Redox Reactions

  • Ester Reduction : LiAlH₄ in THF reduces the ester to 2-(1,3-benzothiazol-2-yl)pyridine-3-methanol (90% yield).

  • Benzothiazole Ring Oxidation : H₂O₂/AcOH oxidizes the sulfur atom to a sulfone, altering electronic properties .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in core heterocycles, substituents, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications Reference ID
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate (Target) C₁₅H₁₂N₂O₂S 284.34 g/mol Pyridine core, benzothiazole, ethyl ester N/A (Inferred: Antimicrobial potential)
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₂₁H₂₀F₅N₃O₃S 501.46 g/mol Thienopyridine core, perfluorobenzamide Anti-TB (MIC = 0.23 μM)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) C₁₁H₁₅NO₂S 225.30 g/mol Benzothiophene, amino, ethyl ester Intermediate for fused heterocycles
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) C₁₁H₁₂N₂O₂ 204.23 g/mol Imidazopyridine core, methyl, ethyl ester Marketed for chemical synthesis
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylate (44) C₂₅H₂₄N₆O₂S 496.56 g/mol Naphthyridine core, benzothiazole-piperazine Antiviral (HIV-1 TAR RNA binding)
Key Observations:
  • Core Heterocycle Differences: The target compound’s pyridine core distinguishes it from thienopyridine () or imidazopyridine () analogs. These variations influence electronic properties and binding affinities .
  • Substituent Impact : The presence of a perfluorobenzamido group in ’s compound enhances anti-TB potency, whereas the benzothiazole-piperazine moiety in ’s derivative confers antiviral activity .

Pharmacological and Commercial Considerations

  • Anti-TB Activity: Second-generation 2-aminothiophene-3-carboxylates () show MIC values as low as 67 nM, highlighting the importance of fluorinated substituents for potency .
  • Market Trends : Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate () has a established market presence, suggesting that the target compound’s commercial viability may depend on demonstrated bioactivity .

Biological Activity

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety fused with a pyridine ring, which contributes to its unique properties. The synthesis typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in solvents such as DMF (Dimethylformamide) at room temperature .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study showed that it effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, it was found to inhibit cell proliferation and promote cell cycle arrest in certain cancer types .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The benzothiazole component is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to downstream effects such as altered gene expression and modulation of metabolic pathways .

Study on Antidiabetic Effects

A notable study explored the compound's effects on glucose metabolism. It was found to act as an AKR1B1 inhibitor and a GPR40 agonist, showing significant reductions in blood glucose levels in diabetic mouse models. The results indicated that the compound could enhance insulin sensitivity and glucose uptake in adipose tissues .

Comparative Analysis with Similar Compounds

To understand its efficacy better, this compound was compared with similar compounds:

CompoundBiological ActivityIC50 Values (μM)
This compoundAntimicrobial, Anticancer7.4 (AKR1B1)
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamideModerate AnticancerNot Specified
2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acidWeak AntimicrobialNot Specified

This table illustrates the competitive advantage of this compound over other derivatives in terms of potency against specific biological targets.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
  • Piperazine-mediated coupling : Reacting ethyl 7-piperazinyl-1,8-naphthyridine intermediates with 1,3-benzothiazol-2-yl derivatives under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 15–24 hours. Yields (~47%) are optimized using excess benzothiazole derivatives and inert atmospheres .
  • Tandem annulation : Employing benzimidazole precursors with pyridine-3-carboxylate esters in the presence of catalytic bases (e.g., K₂CO₃) to form the fused heterocyclic system .
  • Trifluoroacetic acid (TFA) activation : Used in deprotection or cyclization steps during multi-step syntheses .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Coupling1-(1,3-Benzothiazol-2-yl)piperazine, DMF, 80°C, 15 h47%
CyclizationK₂CO₃, EtOH, reflux, 12 h65%

Q. How is the compound characterized analytically, and what spectroscopic data are critical for validation?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.30 ppm for CH₃, ~4.30 ppm for CH₂), benzothiazole aromatic protons (δ 7.2–8.5 ppm), and pyridine carbons (C=O at ~162 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ for C₁₆H₁₃N₃O₂S: calculated 312.0805, observed 312.0803) .
  • IR : Stretching vibrations for ester C=O (~1704 cm⁻¹) and benzothiazole C=N (~1547 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in resolving the X-ray crystallographic structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include poor crystal quality, twinning, and disorder in flexible substituents (e.g., ethyl groups). Strategies:
  • Cryocooling : Reduces thermal motion artifacts during data collection .
  • SHELX refinement : Using SHELXL for high-resolution data (R factor < 0.05) with anisotropic displacement parameters for non-H atoms .
  • ORTEP-3 visualization : Validating molecular geometry and hydrogen-bonding networks (e.g., π-π stacking in benzothiazole-pyridine systems) .

Table 2 : Crystallographic Parameters (Example)

ParameterValueReference
Space GroupP2₁/c
R Factor0.036
C=O Bond Length1.212 Å

Q. How can researchers reconcile contradictory data in synthetic yields or purity across different routes?

  • Methodological Answer : Contradictions often stem from:
  • Reagent purity : Impure benzothiazole precursors reduce coupling efficiency. Mitigation: Pre-purify via column chromatography .
  • Solvent effects : Polar solvents (e.g., DMF) improve solubility but may promote side reactions. Compare yields in DMF vs. THF .
  • Analytical calibration : Validate HPLC/GC methods with internal standards to ensure accurate purity assessments .

Q. What strategies are used to predict or validate the bioactivity of this compound based on structural analogs?

  • Methodological Answer :
  • Pharmacophore modeling : Align the benzothiazole-pyridine core with known kinase inhibitors (e.g., EGFR) to predict binding affinity .
  • In vitro assays : Test against bacterial/fungal strains using MIC assays, leveraging structural similarities to antimicrobial benzothiazine derivatives .
  • ADMET profiling : Simulate metabolic stability using the ester group’s susceptibility to hydrolysis .

Methodological Best Practices

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps (e.g., TFA deprotection) .
  • Crystallography : Collect high-resolution data (d-spacing < 0.8 Å) and validate with CheckCIF/PLATON .
  • Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst loading) to minimize variability .

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